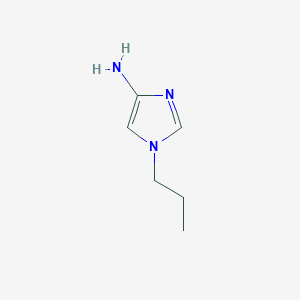

1-Propyl-1h-imidazol-4-amine

Beschreibung

Eigenschaften

Molekularformel |

C6H11N3 |

|---|---|

Molekulargewicht |

125.17 g/mol |

IUPAC-Name |

1-propylimidazol-4-amine |

InChI |

InChI=1S/C6H11N3/c1-2-3-9-4-6(7)8-5-9/h4-5H,2-3,7H2,1H3 |

InChI-Schlüssel |

SKWZCBKDKBTIGK-UHFFFAOYSA-N |

Kanonische SMILES |

CCCN1C=C(N=C1)N |

Herkunft des Produkts |

United States |

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Proton (¹H) NMR Spectral Analysis

Specific experimental ¹H NMR spectral data for 1-Propyl-1h-imidazol-4-amine is not widely available in the reviewed public literature. However, analysis of closely related structures, such as its positional isomer 1H-Imidazole-4-propanamine (homohistamine), shows characteristic signals that can be extrapolated to predict the spectrum of the target compound. For 1H-Imidazole-4-propanamine in D₂O, the imidazole (B134444) protons appear as singlets at δ 7.54 and δ 6.85. The propyl chain protons are observed as triplets at δ 3.02 (CH₂ adjacent to the amine) and δ 2.71 (CH₂ adjacent to the imidazole ring), with the central methylene (B1212753) group appearing as a multiplet at δ 1.85.

For this compound, one would anticipate a distinct set of signals corresponding to the n-propyl group attached to the imidazole nitrogen and the protons on the imidazole ring itself.

Carbon-13 (¹³C) NMR Spectral Analysis

As with proton NMR, detailed experimental ¹³C NMR data for this compound is not readily found in public scientific databases. The analysis of related imidazole compounds can provide an expected range for the chemical shifts. For instance, in derivatives of 3-(1H-imidazol-1-yl)propan-1-amine, the carbon signals of the imidazole ring are typically observed between δ 119 and δ 138 ppm. mdpi.com The carbons of the propyl chain would be expected in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule. While a specific experimental IR spectrum for this compound is not publicly documented, the expected characteristic absorption bands can be predicted based on its structure. Key vibrational modes would include N-H stretching from the primary amine group, C-H stretching from the propyl group and the imidazole ring, C=N and C=C stretching within the imidazole ring, and N-H bending of the amine. In related imidazole derivatives, IR spectra have shown characteristic bands for N-H stretching around 3227 cm⁻¹ and C-H stretching between 2929 and 3112 cm⁻¹. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical tool for determining the molecular weight and investigating the fragmentation pattern of a compound. For the hydrochloride salt of this compound (C₆H₁₁N₃), the predicted monoisotopic mass is 125.0953 Da. uni.lu

A summary of the predicted collision cross section (CCS) values for various adducts of this compound is presented in the table below. uni.lu These theoretical values are essential for identifying the compound in high-resolution mass spectrometry analyses.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 126.10258 | 124.9 |

| [M+Na]⁺ | 148.08452 | 133.6 |

| [M-H]⁻ | 124.08802 | 125.7 |

| [M+NH₄]⁺ | 143.12912 | 146.0 |

| [M+K]⁺ | 164.05846 | 132.2 |

| [M+H-H₂O]⁺ | 108.09256 | 117.9 |

| [M+HCOO]⁻ | 170.09350 | 149.0 |

| [M+CH₃COO]⁻ | 184.10915 | 173.0 |

| [M+Na-2H]⁻ | 146.06997 | 131.0 |

| [M]⁺ | 125.09475 | 124.1 |

| [M]⁻ | 125.09585 | 124.1 |

This table is based on predicted data from PubChem. uni.lu

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Elucidation of Crystal Packing and Hydrogen Bonding Networks

Currently, there are no published crystal structures for this compound in the Cambridge Crystallographic Data Centre (CCDC) or other publicly accessible databases. The study of closely related imidazole derivatives through X-ray crystallography has revealed common structural motifs. For example, the crystal structure of N-(3-(1H-imidazol-1-yl)propyl)-2-phenylquinazolin-4-amine shows that molecules can be associated through strong intermolecular N-H···N hydrogen bonds, forming specific packing motifs. researchgate.net It is plausible that this compound would also exhibit hydrogen bonding involving the primary amine and the imidazole nitrogen atoms, leading to the formation of extended networks in the solid state.

Analysis of Conformational Preferences

The conformational landscape of this compound is primarily defined by the rotation around the single bonds connecting the propyl group to the imidazole ring. The flexibility of the n-propyl chain allows for various spatial arrangements, each with a distinct potential energy. The study of these conformational preferences is crucial for understanding the molecule's interactions in different chemical environments, including its binding to biological targets.

Computational chemistry, particularly methods like Density Functional Theory (DFT), serves as a powerful tool for analyzing the conformational preferences of substituted imidazoles. tandfonline.comcuny.edu These studies typically involve mapping the potential energy surface by systematically rotating the dihedral angles of the substituents. For this compound, the key dihedral angles are those around the N1-Cα and Cα-Cβ bonds of the propyl group.

The rotation of the propyl group is influenced by a combination of steric hindrance and electronic effects. Steric clashes between the hydrogen atoms of the propyl chain and the atoms of the imidazole ring can lead to high-energy conformations. Conversely, conformations that minimize these steric interactions are energetically more favorable. Electronic interactions, such as hyperconjugation, can also play a role in stabilizing certain conformations. semanticscholar.org

Table 1: Theoretical Rotational Barriers for Alkyl Substituents on Heterocyclic Rings

| Rotated Group | Heterocyclic Ring | Computational Method | Rotational Barrier (kcal/mol) | Reference |

| Methyl | Imidazole | B3LYP/6-311++G(d,p) | ~1.3 | semanticscholar.org |

| Nitro | Imidazole | 3-21G | 10-16 | cdnsciencepub.com |

| Phenyl | Imidazolium (B1220033) | DFT | ~3.7 | vu.nl |

This table presents representative data from computational studies on related molecules to illustrate the typical energy barriers involved in the rotation of substituents on an imidazole ring. The values for this compound may vary.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for the assessment of purity and for the isolation of this compound from reaction mixtures and impurities. The choice of technique depends on the scale of the separation and the physicochemical properties of the compound, which is a polar aromatic amine.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the purity assessment of this compound. Reversed-phase HPLC (RP-HPLC) is commonly employed for the analysis of polar compounds. However, the basic nature of the amine group can lead to poor peak shape (tailing) due to interactions with residual silanol (B1196071) groups on conventional silica-based columns. americanpharmaceuticalreview.com To overcome this, several strategies can be employed:

High pH Mobile Phases: Using a mobile phase with a pH well above the pKa of the amine group ensures that it is in its neutral form, minimizing interactions with the stationary phase. americanpharmaceuticalreview.com

Ion-Pairing Reagents: The addition of an ion-pairing reagent, such as an alkyl sulfonate, to the mobile phase can form a neutral ion pair with the protonated amine, improving its retention and peak shape on a reversed-phase column. researchgate.net

Modern Column Chemistries: The use of columns with advanced end-capping or embedded polar groups can shield the silanol groups and improve the peak shape for basic analytes at low pH. americanpharmaceuticalreview.com

Table 2: Illustrative HPLC Method for Analysis of Aromatic Amines

| Parameter | Condition |

| Column | C18 with polar end-capping (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 20 mM Phosphate (B84403) Buffer (pH 7.5)B: Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Column Temperature | 30 °C |

This table provides a generic starting point for the HPLC analysis of a polar aromatic amine like this compound. Method optimization would be required for specific applications.

Gas Chromatography (GC) is another powerful technique for purity assessment, particularly for volatile amines. nih.gov Due to the high polarity and basicity of this compound, direct analysis can be challenging, often resulting in peak tailing and adsorption on standard non-polar columns. labrulez.com Specialized columns, such as those with a base-deactivated stationary phase (e.g., CP-Volamine), are designed to provide sharp, symmetrical peaks for volatile amines. nih.gov Alternatively, derivatization of the amine group to a less polar moiety can significantly improve its chromatographic behavior. mdpi.com

Table 3: Representative GC Conditions for Volatile Amine Analysis

| Parameter | Condition |

| Column | CP-Volamine (e.g., 60 m x 0.32 mm) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) at 280 °C |

| Oven Program | 50 °C (hold 1 min), ramp to 250 °C at 10 °C/min |

This table outlines typical GC parameters suitable for the analysis of volatile amines. The specific conditions would need to be optimized for this compound.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for monitoring reaction progress and for preliminary purity assessment. For the analysis of imidazole derivatives, silica (B1680970) gel plates are commonly used as the stationary phase. oup.comdergipark.org.tr The mobile phase composition is critical for achieving good separation. A mixture of a relatively non-polar solvent (e.g., n-heptane or ethyl acetate), a more polar solvent (e.g., methanol), and a small amount of a basic modifier (e.g., diethylamine (B46881) or triethylamine) is often effective. oup.comresearchgate.net The basic modifier helps to reduce the streaking of the amine spot by competing for active sites on the silica gel.

Table 4: Example TLC Systems for Imidazole Derivatives

| Stationary Phase | Mobile Phase (v/v/v/v) | Application | Reference |

| Silica Gel 60 F254 | Ethyl acetate (B1210297)–n-heptane–methanol–diethylamine (3:4.5:1:0.2) | Separation of imidazole antimycotics | oup.com |

| Silica Gel 60 F254 | n-Butyl acetate–n-heptane–methanol–diethylamine (3:4.5:1:0.2) | Separation of imidazole antimycotics | oup.com |

| Silica Gel 60 GF-254 | n-hexane, ethyl acetate, and EtOH (gradient) | Purification of imidazole carbaldehyde derivatives | dergipark.org.tr |

This table provides examples of mobile phase systems that have been used for the TLC analysis of various imidazole derivatives. The optimal system for this compound would require experimental determination.

For the isolation of this compound on a preparative scale, column chromatography is the method of choice. Similar to TLC, silica gel is a common stationary phase, and the eluent system would be analogous to the mobile phases used in TLC, often starting with a less polar solvent system and gradually increasing the polarity to elute the compound of interest.

Molecular Design and Structure Activity Relationship Sar Studies

Influence of N-Substitution on Molecular Interactions

The substitution at the nitrogen atom of the imidazole (B134444) ring significantly impacts the compound's interactions with biological targets. The nature of the substituent group, such as an alkyl chain, can modulate properties like hydrophobicity, steric hindrance, and hydrogen bonding capacity, which in turn affects binding affinity and activity.

In studies of related imidazole-containing structures, the N-substitution plays a pivotal role in determining biological efficacy. For instance, in a series of isosteviol-based 1,3-aminoalcohols, a derivative substituted with an N-(1H-imidazol-1-yl)propyl group was identified as the most active compound against certain cancer cell lines, with an IC₅₀ value as low as 1.37 µM for MCF-7 cells. mdpi.com This finding was notable because previous observations suggested that N-alkyl substitutions generally reduced antiproliferative activity, highlighting the specific favorable contribution of the N-propyl-imidazole moiety in this scaffold. mdpi.com

The length and nature of the N-alkyl chain are critical. In a study on platinum (II) complexes with 1-alkyl-2-(arylazo)imidazole ligands, increasing the alkyl chain length from methyl to ethyl and propyl enhanced antitumor activity against HeLa cells, with IC₅₀ values dropping from 2.04 μM to 0.36 μM. nih.gov This suggests that the increased hydrophobicity or improved steric fit provided by the propyl group can lead to stronger interactions with target proteins. nih.gov

Table 1: Effect of N-Alkyl Substitution on Anticancer Activity of Imidazole Complexes

Impact of Amine Position and Side-Chain Modifications on Activity Profiles

Research on 5-arylideneimidazolones demonstrated the profound impact of amine positioning. mdpi.com In this study, a Dimroth rearrangement led to the formation of compounds with a primary amine group at position 2 and a tertiary amine-propyl moiety at position 3 of the imidazolone (B8795221) ring. mdpi.com This rearrangement was crucial for the observed biological activity, as the resulting topology with the aminoalkyl fragment at position 3 was found to be significantly more favorable for antibiotic adjuvant properties compared to having a tertiary amine directly at position 2. mdpi.com For instance, the anthracene-morpholine derivative with this rearranged structure showed a 32-fold reduction in the minimum inhibitory concentration (MIC) of oxacillin (B1211168) against a resistant Staphylococcus aureus strain. mdpi.com

Modifications to the side chain, such as altering its length or introducing branches, also have a significant effect on activity. In a study on acetylcholinesterase inhibitors, shortening the N-alkyl side chain from a 3-carbon (propyl) to a 2-carbon (ethyl) chain led to a noticeable loss of activity. acs.org Conversely, introducing sterically demanding groups on the amine, such as cyclopropyl (B3062369) or isopropyl groups, resulted in stronger inhibitors compared to those with monomethyl amines. acs.org The most active compound in that series, with an IC₅₀ value of 2.3 μM, featured a pendant cyclopropylamine, highlighting the importance of the side chain's steric bulk and conformation. acs.org

The fundamental ability of a primary amine to act as a hydrogen bond donor and acceptor is a key aspect of its function. drugdesign.org Altering this capability, for example by methylation to a tertiary amine, can disrupt crucial hydrogen bonds with a receptor site. drugdesign.org Methylation of the terminal amine on an imidazole-propanamine derivative reduces its hydrogen-bonding capacity and increases lipophilicity. These changes directly impact how the molecule interacts with its biological target and its pharmacokinetic properties.

Table 2: Influence of Side-Chain Amine Modification on Acetylcholinesterase Inhibition

Rational Design Principles for Modulating Target Binding

Rational design is a cornerstone of modern medicinal chemistry, enabling the targeted development of compounds with improved potency and selectivity. core.ac.uk This approach leverages an understanding of the structure-activity relationship (SAR) and the three-dimensional structure of the target to guide the synthesis of novel molecules. For imidazole-based compounds, rational design principles are employed to optimize interactions with specific enzymes or receptors.

A key strategy in rational design is the use of structure-based drug design (SBDD), which relies on high-resolution structural information, often from X-ray crystallography. nih.gov For example, in the development of Transforming Growth Factor β-activated kinase 1 (TAK1) inhibitors, a scaffold-hop from a pyrrole (B145914) to an imidazole core resulted in increased biochemical potency. nih.gov Subsequent X-ray crystallography revealed a distinct binding mode, which then guided key substitutions to significantly enhance potency. nih.gov

Another principle involves modifying the core scaffold to explore new binding interactions. In the design of indoleamine 2,3-dioxygenase (IDO1) inhibitors, the 4-phenylimidazole (B135205) scaffold served as a starting point. rsc.org By creating a virtual library of substituted imidazoles and filtering them based on docking scores and synthetic feasibility, researchers were able to identify and synthesize novel compounds with enhanced potency compared to the original hit. rsc.org This process demonstrates how computational methods can be integrated with synthesis to rationally explore chemical space.

Conformational Analysis and Flexibility in Relation to SAR

The three-dimensional conformation and flexibility of a molecule are intrinsically linked to its biological activity. Conformational analysis provides insight into the energetically favorable shapes a molecule can adopt, which in turn determines its ability to fit into a target's binding site. For molecules with flexible linkers, such as the propyl chain in 1-Propyl-1h-imidazol-4-amine, understanding this flexibility is crucial for explaining the structure-activity relationship (SAR).

X-ray crystallography studies on related, more complex molecules containing a propyl-imidazole moiety provide valuable data on solid-state conformations. In N-(3-(1H-Imidazol-1-yl)propyl)-2-phenylquinazolin-4-amine, the quinazoline (B50416) fragment is essentially planar, while the imidazole plane is oriented at a dihedral angle of 66.35° relative to it. researchgate.net Similarly, for 2-(4-Bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]quinazolin-4-amine, the dihedral angle between the quinazoline unit and the imidazole ring is 56.04°. nih.govresearchgate.net This non-planar arrangement, facilitated by the flexible three-carbon propyl chain, is critical for establishing specific intermolecular interactions like hydrogen bonds and π-π stacking that stabilize the complex. nih.govresearchgate.netresearchgate.net

The flexibility of the propyl chain allows the imidazole and amine functional groups to orient themselves optimally within a receptor's binding pocket to maximize favorable interactions. This conformational adaptability can be a key factor in achieving high binding affinity. However, excessive flexibility can be detrimental, leading to an entropic penalty upon binding. Therefore, a common strategy in drug design is to introduce conformational constraints, such as incorporating the chain into a ring system, to lock the molecule into a more bioactive conformation.

Computational studies, such as molecular dynamics simulations, can complement experimental data by exploring the full range of conformations available to a molecule in solution. These studies can help identify low-energy conformations that are likely to be relevant for biological activity and can rationalize why certain substitutions enhance or diminish activity by altering the preferred conformational state of the molecule. The interaction between the amine proton and other parts of the molecule, as observed in NOESY NMR experiments, further confirms specific spatial arrangements that are consistent with its binding mode. researchgate.net

Investigation of Biological Interactions and Mechanistic Insights

Receptor Ligand Interactions

The structural similarity of the imidazole (B134444) core to endogenous molecules, particularly histamine (B1213489), positions this class of compounds as significant modulators of various receptor systems.

The imidazole moiety is a cornerstone of histamine, the natural ligand for all four subtypes of histamine receptors (H1, H2, H3, and H4). archivesofmedicalscience.comdrugbank.com Consequently, synthetic imidazole derivatives, including those structurally related to 1-Propyl-1h-imidazol-4-amine, have been extensively investigated as ligands for these G-protein-coupled receptors (GPCRs). smolecule.comresearchgate.net Research shows that these compounds can act as histamine receptor ligands, with the potential to either activate (agonism) or block (antagonism) receptor activity. archivesofmedicalscience.comsmolecule.com

Table 1: Interaction of Imidazole Derivatives with Histamine Receptors

| Receptor Subtype | Role in Physiology | Nature of Interaction by Imidazole Analogs | Reference |

|---|---|---|---|

| H1 Receptor | Allergic response, inflammation | Agonist, Antagonist, Inverse Agonist | archivesofmedicalscience.com |

| H2 Receptor | Gastric acid secretion, inflammation | Agonist, Antagonist, Inverse Agonist | archivesofmedicalscience.comresearchgate.net |

| H3 Receptor | Neurotransmitter release modulation | Agonist | archivesofmedicalscience.comacs.org |

| H4 Receptor | Immune cell chemotaxis and activation | Agonist, Inverse Agonist | archivesofmedicalscience.com |

Beyond the histaminergic system, imidazole-based compounds can influence other major neurotransmitter networks. Research indicates that certain derivatives can modulate the release and activity of key monoamine neurotransmitters.

Dopamine (B1211576) and Norepinephrine (B1679862): Studies on (R)-1-(1H-Imidazol-4-yl)propan-2-amine, a structural analog, show that it can enhance the release of dopamine and norepinephrine in certain brain regions.

Serotonin (B10506) (5-HT): The imidazole scaffold is a key feature in molecules designed to modulate serotonin receptors. nih.gov Imidazole-containing compounds have been developed as potent modulators of 5-HT2A and 5-HT2C receptors and have also been shown to inhibit serotonin reuptake, mechanisms central to the regulation of mood and emotion. nih.gov

These interactions suggest a broader neuropharmacological profile for this chemical class, with potential applications in modulating neuronal signaling pathways. smolecule.com

Table 2: Modulation of Non-Histaminergic Neurotransmitter Systems

| Neurotransmitter System | Observed Effect of Imidazole Analogs | Potential Implication | Reference |

|---|---|---|---|

| Dopaminergic | Enhanced release | Modulation of cognitive and motor functions | |

| Noradrenergic | Enhanced release | Regulation of attention and arousal | |

| Serotonergic (5-HT) | Receptor modulation (5-HT2A/2C), reuptake inhibition | Influence on mood, emotion, and sleep | nih.gov |

Enzyme Inhibition and Allosteric Modulation Mechanisms

The chemical properties of the imidazole ring facilitate direct interactions with enzyme active sites, leading to either inhibition or, in some cases, activation of catalytic processes.

The imidazole ring's ability to coordinate with metal ions is a key mechanism for its interaction with metalloenzymes. This interaction can disrupt the enzyme's catalytic cycle and inhibit its function. A prominent example is the binding of imidazole-containing ligands to the copper-containing active site of Lytic Polysaccharide Monooxygenases (LPMOs), where they can model the natural "histidine brace" structure. whiterose.ac.uk

Furthermore, imidazole derivatives can act as enzyme activators. Histamine, for instance, binds within the active site of human carbonic anhydrase II (hCA II), where its protonatable amine moiety participates in the enzyme's proton shuttle, thereby enhancing the catalytic rate. acs.org In the realm of kinase inhibition, X-ray crystallography has revealed that imidazole-based inhibitors can form specific hydrogen bonds with the hinge region of the kinase active site, a common mechanism for achieving potent and selective inhibition. nih.gov

By targeting key enzymes, imidazole derivatives can effectively inhibit entire metabolic and signaling pathways crucial for cell survival and proliferation.

MAPK Pathway: The mitogen-activated protein kinase (MAPK) cascade is a vital signaling pathway controlling cell growth. mdpi.com Imidazole-linked compounds have been designed to specifically inhibit mutated forms of BRAF kinase, a key component of this pathway, thereby blocking its hyperactivation in certain cancers. mdpi.com

DNA Repair Pathways: Poly(ADP-ribose) Polymerase (PARP) is an enzyme critical for DNA repair. Benzimidazole (B57391) derivatives have shown the ability to inhibit PARP, a therapeutic strategy in oncology. mdpi.com

Microbial Metabolism: The imidazole ring is hypothesized to play a role in the antimicrobial activity of certain compounds by inhibiting essential metabolic pathways within pathogens.

Table 3: Examples of Enzyme and Pathway Inhibition by Imidazole Derivatives

| Target Enzyme/Pathway | Mechanism of Action | Therapeutic Context | Reference |

|---|---|---|---|

| BRAF Kinase (MAPK Pathway) | Competitive inhibition at the active site | Oncology | mdpi.com |

| Carbonic Anhydrase | Binds to active site, acts as activator | Neurological Disorders | acs.org |

| Poly(ADP-ribose) Polymerase (PARP) | Inhibition of enzymatic activity | Oncology | mdpi.com |

| Akt Kinase | ATP-competitive inhibition | Oncology | bohrium.com |

| Transforming Growth Factor β-activated Kinase 1 (TAK1) | Binds to kinase hinge region | Inflammatory Disease, Oncology | nih.gov |

Interplay with Cellular Signaling Pathways

The interactions at the receptor and enzyme level culminate in the modulation of complex intracellular signaling cascades. Imidazole-containing molecules can exert significant influence over pathways that govern inflammation, cell proliferation, and immune responses.

One of the most well-documented examples is the activity of imidazoquinolineamines, such as imiquimod. This class of compounds stimulates signaling pathways that result in the production of a wide array of cytokines, including interferon-alpha (IFN-α), tumor necrosis factor-alpha (TNF-α), and various interleukins (IL-6, IL-8). nih.gov This induction occurs via the activation of signal transduction pathways that involve protein kinase C and tyrosine kinases, ultimately leading to the activation of transcription factors like NF-κB. nih.gov

Furthermore, the inhibition of kinases like TAK1 and Akt by imidazole-based inhibitors directly impacts downstream signaling. nih.govbohrium.com TAK1 is a central node in pathways activated by pro-inflammatory cytokines like TNF-α and IL-1. nih.gov Akt is a critical component of cellular survival pathways that regulate cell growth and apoptosis. bohrium.com By inhibiting these kinases, such compounds can block signals that promote inflammation and tumor cell survival. bohrium.comdrugbank.com This demonstrates the profound ability of the imidazole scaffold to serve as a basis for molecules that can precisely intervene in critical cellular decision-making processes.

Role as Molecular Probes in Biochemical Assays

The imidazole scaffold is a crucial component in many biologically active molecules and is recognized for its diverse interactions within biochemical pathways. Compounds containing this moiety can engage in hydrogen bonding and coordinate with metal ions, making them valuable tools in medicinal chemistry and catalysis. While direct and extensive research on This compound as a standalone molecular probe in biochemical assays is not widely documented in peer-reviewed literature, its significance is established through its role as a key synthetic intermediate in the creation of more complex molecules that are used to probe biological systems.

The primary utility of This compound in a biochemical context is as a foundational building block. Its structural features, including the accessible amine group and the imidazole ring, allow for its incorporation into larger molecules designed to interact with specific biological targets. These resultant molecules can then be employed as molecular probes to investigate biological processes.

For instance, patent literature describes the use of This compound hydrochloride as a reactant in the synthesis of novel compounds aimed at inhibiting c-Abl kinase google.comgoogle.com. The activation of c-Abl is implicated in a variety of diseases, and inhibitors are crucial for studying its function and for potential therapeutic development. In this context, This compound contributes a key part of the final molecule's structure, which is designed to bind to the target protein. The properties of the imidazole ring are often essential for the binding affinity and selectivity of the final compound.

Furthermore, the broader family of imidazole-containing compounds is known to interact with a variety of enzymes and receptors. While specific data tables for This compound are not available, research on structurally related imidazole derivatives provides insight into the potential interactions. For example, derivatives of imidazole are investigated for their ability to act as agonists or antagonists at histamine receptors, modulate kinase activity, and even exhibit antimicrobial properties. These studies often involve creating a library of related compounds to understand structure-activity relationships, and a simple molecule like This compound could serve as a starting point or a negative control in such assays, although specific examples are not published.

Computational and Theoretical Chemistry Applications

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is crucial for predicting the binding affinity and mode of interaction between a drug candidate and its biological target.

For imidazole-containing compounds, molecular docking has been widely applied to elucidate their binding mechanisms. For instance, docking studies on various imidazole (B134444) derivatives have been performed to understand their interactions with biological targets like Bovine Serum Albumin (BSA) and DNA. tandfonline.com These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that drive the binding process. tandfonline.com In the context of drug design, docking is used to screen virtual libraries of compounds against a specific protein target. For example, docking simulations of 4-amino-quinoline derivatives, which share structural similarities with imidazol-amines, have been used to predict their binding mode within the S2 subsite of enzymes like cruzain, directing the ligand's side chain toward critical residues like Cys25. researchgate.net

A typical molecular docking workflow involves preparing the 3D structures of both the ligand (e.g., 1-Propyl-1h-imidazol-4-amine) and the target protein. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, scoring each pose based on a force field that estimates the binding energy. The results help identify the most stable binding complex and the specific amino acid residues involved in the interaction. acs.org For example, docking of non-imidazole agonists into the H3 receptor has shown how the basic amine of the ligand forms an ionic interaction with the D114 residue, while other parts of the molecule form hydrogen bonds with residues like E206. acs.org

| Docking Study Example | Target Protein | Key Findings | Reference |

| Imidazole-dicarboxylate complexes | Bovine Serum Albumin (BSA), DNA | Revealed significant binding affinity and essential interactions driving potential medicinal activity. tandfonline.com | tandfonline.com |

| 4-amino-quinoline derivatives | Cruzain | Predicted a binding mode where the quinolinyl moiety is buried in the S2 subsite. researchgate.net | researchgate.net |

| 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines | Histamine (B1213489) H3 Receptor | Showed ionic interactions with D114 and hydrogen bonding with E206. acs.org | acs.org |

| Benzimidazole (B57391) carboxamide derivatives | PARP-1 | Discussed structure-activity relationships based on docking results. mdpi.com | mdpi.com |

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing detailed information on the conformational stability of a ligand and the dynamics of its interaction with the target.

MD simulations are used to assess the stability of the ligand-protein complex predicted by docking. acs.org A simulation of hundreds of nanoseconds can reveal whether the ligand remains stably bound within the active site or if it undergoes significant conformational changes or even dissociates. acs.orgnih.gov These simulations have been used to study the stability of Mpro inhibitor complexes, confirming the interactions of ligands at the subsites. researchgate.net

Density Functional Theory (DFT) and Quantum Chemical Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for studying the intrinsic properties of molecules like this compound.

DFT calculations are employed to understand the electronic properties and reactivity of imidazole derivatives. By calculating the distribution of electrons in the molecule, DFT can predict sites that are susceptible to nucleophilic or electrophilic attack. Key parameters derived from DFT studies include:

Molecular Geometry: DFT is used to calculate the optimized, lowest-energy 3D structure of a molecule. These theoretical geometries can be compared with experimental data from X-ray crystallography to validate the computational model. tandfonline.comresearchgate.net

Vibrational Frequencies: Theoretical vibrational frequencies can be calculated and compared with experimental FT-IR and Raman spectra to confirm the molecular structure. researchgate.net

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and reactivity. tandfonline.comresearchgate.net For imidazole derivatives, studies show that the N3 atom in the imidazole ring is often a key electron donor.

Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the surface of a molecule, identifying electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack) regions. nih.govtandfonline.comresearchgate.net This helps in understanding intermolecular interactions, including hydrogen bonding.

DFT calculations on related structures, such as 4-(3-(1H-imidazol-1-yl)propyl)-5-methyl-2H-1,2,4-triazol-3(4H)-one, have been performed using the B3LYP functional with a 6-31G(d) basis set to analyze these properties. tandfonline.com

| DFT Parameter | Significance | Example Application | Reference |

| Optimized Geometry | Predicts the most stable 3D structure. | Comparison with X-ray crystallography data. tandfonline.com | tandfonline.com |

| HOMO-LUMO Gap | Indicates chemical reactivity and stability. | Predicting nucleophilic/electrophilic sites. tandfonline.com | tandfonline.com |

| Molecular Electrostatic Potential (MEP) | Maps charge distribution and reactive sites. | Identifying regions for hydrogen bonding and other non-covalent interactions. tandfonline.comresearchgate.net | tandfonline.comresearchgate.net |

The insights gained from DFT and other computational methods are instrumental in predictive modeling for the design of new compounds. By understanding how structural modifications affect electronic properties and binding affinity, chemists can rationally design new molecules with improved characteristics. For example, if a particular region of a molecule is identified as crucial for binding, derivatives can be designed to enhance interactions in that area. chemdiv.com

Computational methods allow for the creation of dual-target compounds by constructing quantitative structure-activity relationship (QSAR) models that predict bioactivity for multiple targets. nih.gov These models can then guide a generator to design novel chemical structures with desired dual-target profiles. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. QSAR models are built by correlating variations in the physicochemical properties (descriptors) of a series of compounds with their measured biological activities.

For imidazole derivatives, SAR (Structure-Activity Relationship) studies are crucial for optimizing their pharmacological profiles. nih.gov These studies involve synthesizing and testing a series of related compounds to determine which structural features are important for activity. The data from these SAR studies, combined with computationally derived descriptors (e.g., from DFT), can be used to build a QSAR model. For instance, 2D molecular descriptors have been used in binary QSAR methodology to assess the potency of inhibitors for specific kinases. drugbank.com Such models can then predict the activity of new, unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing, thereby saving time and resources. nih.gov

In Silico Screening and Virtual Library Design

In silico screening, or virtual screening, is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach is much faster and cheaper than experimental high-throughput screening (HTS).

Virtual libraries of imidazole derivatives can be created and screened against a target protein using techniques like molecular docking. researchgate.net This process helps in identifying novel scaffolds and hit compounds for further development. For example, a virtual library of imidazoles was created and filtered to identify potential inhibitors of indoleamine 2,3-dioxygenase, an important anti-cancer target. researchgate.net The results of such screenings can guide the synthesis of focused libraries of compounds with a higher probability of being active. This in silico-driven approach was used to design and synthesize imidazo[4,5-b]pyridines as potential antimicrobial agents by docking them against lumazine (B192210) synthase. nih.gov

Applications in Advanced Chemical Systems and Materials Science Research

Utilization as Precursors for Functional Polymer Synthesis

The bifunctional nature of 1-Propyl-1h-imidazol-4-amine, possessing both a nucleophilic amine and a coordinative imidazole (B134444) ring, makes it a promising monomer for the synthesis of functional polymers. While direct polymerization studies of this compound are not extensively documented, research on structurally similar compounds provides strong evidence for its potential in this field.

For instance, studies on 1H-Imidazole-4-propanamine, a close structural analog, suggest its utility as a building block for functional polymers. smolecule.com The presence of the imidazole moiety allows for the introduction of specific functionalities into the polymer backbone, which can lead to materials with tailored properties for applications in areas such as drug delivery and the development of sensors. smolecule.com The synthesis of such polymers can be achieved through various polymerization techniques, including condensation polymerization where the amine group reacts with other monomers, or through post-polymerization modification where the imidazole ring is functionalized after the polymer backbone has been formed.

Furthermore, the synthesis of polyamides containing imidazole carboxamides on a solid support has been demonstrated, highlighting the feasibility of incorporating imidazole-containing monomers into polymer chains with high efficiency. google.com This approach allows for the creation of complex polyamide structures with defined sequences, which can have applications in areas like molecular recognition and catalysis. The synthesis of polyandrocarpamines, for example, has been achieved using n-propylamine and 2-aminoimidazolin-4-one, further underscoring the role of amine and imidazole functionalities in building complex polymeric structures. chemicalbook.com

The unique properties of the resulting polymers are often dictated by the imidazole units. For example, the imidazole ring can act as a proton sponge, a metal-coordinating site, or a catalytic center, imparting these functionalities to the polymer. This versatility opens up possibilities for creating "smart" polymers that respond to changes in their environment, such as pH or the presence of metal ions.

Table 1: Potential Functional Polymers Derived from this compound and its Analogs

| Polymer Type | Monomer/Precursor | Potential Functional Properties | Potential Applications |

| Poly(amino-imidazole)s | This compound | pH-responsive, metal-chelating, catalytic | Drug delivery, sensors, smart coatings |

| Polyamides | Imidazole carboxamides | High thermal stability, specific binding | High-performance materials, separation membranes |

| Poly(androcarpamine)-like | n-Propylamine, 2-aminoimidazolin-4-one | Bioactivity | Biomedical materials, antifouling coatings |

Incorporation into Hybrid Materials and Supramolecular Architectures

The ability of this compound to participate in both covalent and non-covalent interactions makes it an excellent candidate for the construction of hybrid materials and supramolecular assemblies. The imidazole ring can coordinate to metal centers to form metal-organic frameworks (MOFs), while the amine group can form hydrogen bonds or be functionalized to interact with other components.

Research on related compounds demonstrates this potential. For example, 2-propyl-1H-imidazole-4,5-dicarboxylic acid has been used to build coordination polymers with various metal ions. researchgate.net These materials exhibit interesting structural diversity and properties, suggesting that the simpler this compound could also act as a ligand in the formation of MOFs. The propyl group can influence the packing of the resulting framework and its porosity. The presence of the amine group offers a site for post-synthetic modification, allowing for the tuning of the MOF's properties for specific applications in gas storage, separation, and catalysis. acs.org Porous membranes containing imidazole- and benzimidazole-based MOF fillers embedded in a polymer matrix have been developed, showcasing the integration of such materials into functional devices for gas separation. google.com

In the realm of supramolecular chemistry, the imidazole moiety is known to participate in the formation of complex, self-assembled structures. mdpi.com The self-assembly of dendritic ionic liquids containing imidazolium (B1220033) groups into columnar structures has been reported, highlighting the role of the imidazole ring in directing the organization of molecules. researchgate.net Similarly, water-soluble amino-imidazole-armed perylene (B46583) diimide dyes have been shown to undergo pH-responsive reversible supramolecular self-assembly. rsc.org This behavior is driven by the protonation/deprotonation of the imidazole and amino groups, leading to changes in intermolecular interactions. Such systems have potential applications in sensors, imaging, and drug delivery. nih.gov The synthesis of 1-((3-(1H-imidazol-1-yl)propyl)amino)-3-butoxypropan-2-ol, a compound with two nitrogenous centers of varying basicity, further illustrates the use of propyl-imidazole derivatives in creating molecules capable of complex self-assembly. researchgate.net

Table 2: Examples of Hybrid Materials and Supramolecular Architectures with Imidazole-based Building Blocks

| Material Type | Imidazole-based Building Block | Key Interactions | Potential Applications |

| Metal-Organic Frameworks | 2-Propyl-1H-imidazole-4,5-dicarboxylic acid | Coordination bonds | Gas storage, separation, catalysis |

| Dendritic Ionic Liquids | Imidazolium-containing dendrimers | Electrostatic, van der Waals | Liquid crystals, charge transport materials |

| pH-Responsive Assemblies | Amino-imidazole-armed perylene diimides | Hydrogen bonding, π-π stacking | Sensors, biological imaging, drug delivery |

| Functionalized Bispidines | 3-(1H-Imidazol-1-yl)propyl-3,7-diaza-bispidines | Coordination, host-guest | Seed coatings, controlled release |

Catalytic Applications and Ligand Development

The imidazole ring and the amine group in this compound are both known to be effective coordinating sites for metal ions, making this compound a promising ligand for the development of novel catalysts. The electronic properties of the imidazole ring can be tuned by substituents, and the propyl chain can provide steric bulk, influencing the selectivity and activity of the resulting metal complexes.

While specific catalytic applications of this compound are not widely reported, research on related imidazole-containing ligands provides a strong basis for its potential. For example, iridium complexes with P-stereogenic phosphino (B1201336) imidazole ligands have been synthesized and successfully used in asymmetric hydrogenation reactions. ub.edu This demonstrates that chiral imidazole-containing ligands can induce high enantioselectivity in catalytic transformations. The synthesis of these ligands often involves the functionalization of an imidazole precursor, a role that this compound could potentially fill.

Furthermore, gold(I) complexes bearing N-heterocyclic carbene (NHC) ligands derived from imidazoles have shown promise in medicinal chemistry and catalysis. acs.org The NHC is formed by deprotonation of the imidazolium salt, and the substituents on the imidazole ring play a crucial role in stabilizing the metal center and modulating its reactivity. The 1-propyl group in this compound could influence the steric and electronic properties of such NHC ligands. A study on bromido[3-ethyl-4-aryl-5-(2-methoxypyridin-5-yl)-1-propyl-1,3-dihydro-2H-imidazol-2-ylidene]gold(I) complexes highlights the influence of the N-propyl substituent on the stability and reactivity of the complex. acs.org

Complexes of 2-propyl-1H-imidazole-4,5-dicarboxylate with various metal ions have been shown to exhibit catalytic activity in the reduction of p-nitrophenol. tandfonline.com This indicates that the propyl-imidazole scaffold can support catalytically active metal centers. The amine group in this compound could further enhance catalytic activity by acting as a secondary coordination site or by participating in the reaction mechanism, for instance, through proton transfer. The development of multifunctional NHC ligands that contain additional functional groups capable of interacting with substrates is an active area of research. acs.org

Table 3: Catalytic Systems Based on Imidazole-Containing Ligands

| Catalyst Type | Ligand | Metal | Reaction |

| Asymmetric Hydrogenation | P-Stereogenic phosphino imidazole | Iridium | Hydrogenation of N-acetyl-3,4-dihydronaphthalen-2-amine |

| Anticancer/Catalytic | 1-Propyl-substituted NHC | Gold(I) | Various |

| Reduction | 2-Propyl-1H-imidazole-4,5-dicarboxylate | Cu, Co, Fe, Ni | Reduction of p-nitrophenol |

| Cross-Coupling | N-(4-indolyl)-N'-phenylimidazol-2-ylidene | Palladium | C-H arylation, Suzuki-Miyaura, Buchwald-Hartwig |

Integration in Sensor Technologies and Optical Materials

The imidazole moiety is a key component in many chemosensors due to its ability to interact with various analytes through coordination, hydrogen bonding, and charge transfer interactions. The incorporation of this compound into sensor systems could lead to devices with high sensitivity and selectivity for the detection of metal ions, anions, and small organic molecules.

The general principle behind imidazole-based sensors often involves a change in the optical or electrochemical properties of the sensor molecule upon binding to the analyte. For instance, a fluorescent and colorimetric chemosensor for dihydrogen phosphate (B84403) ions has been developed based on a 2-pyridine-1H-imidazo[4,5-b]phenazine–zinc ensemble. researchgate.net In this system, the imidazole ring plays a crucial role in coordinating the zinc ion and in the subsequent interaction with the anion. The amine group in this compound could provide an additional binding site for anions, potentially enhancing the selectivity of the sensor.

Furthermore, flexible metal-organic frameworks (MOFs) have been investigated for their sensing capabilities. acs.org The structural changes that these materials undergo in the presence of guest molecules can be transduced into a detectable signal. The use of amino acid-based linkers in these MOFs highlights the importance of amine functionalities in creating responsive materials. This compound combines both the metal-coordinating imidazole and the functional amine group, making it a promising building block for such sensor materials.

In the field of optical materials, imidazole derivatives have been explored for their nonlinear optical (NLO) properties. jyu.fi The charge transfer characteristics within the imidazole ring system can be enhanced by appropriate donor and acceptor substituents, leading to materials with large hyperpolarizabilities. Theoretical studies on diarylmaleic anhydride (B1165640) derivatives with different aromatic substituents have shown that the electronic and optical properties of these molecules can be tuned. researchgate.net While specific NLO data for this compound is not available, the presence of the electron-donating amine group and the propyl group could influence its electronic structure and potential NLO response. The optical properties of a green fluorescent 1-(4,5-diphenyl-1-p-tolyl-1H-imidazol-2-yl)naphthalen-2-ol have been studied, demonstrating the potential of imidazole-based compounds as fluorescent materials. nih.gov

Table 4: Sensor and Optical Material Applications of Imidazole Derivatives

| Application | Imidazole Derivative | Principle of Operation | Analyte/Property |

| Anion Sensor | 2-Pyridine-1H-imidazo[4,5-b]phenazine–zinc ensemble | Fluorescence and color change | Dihydrogen phosphate ions |

| Mercury Sensor | 1,4-Bis(5-phenyl-1H-imidazol-4-yl)benzenes | Fluorescence turn-off | Mercury(II) ions |

| Flexible MOF Sensor | Amino acid-derivatized linkers | Structural transformation | Guest molecules |

| Nonlinear Optical Material | Diarylmaleic anhydride derivatives | Intramolecular charge transfer | Second-order optical nonlinearity |

| Fluorescent Material | 1-(4,5-Diphenyl-1-p-tolyl-1H-imidazol-2-yl)naphthalen-2-ol | Excited state intramolecular proton transfer | Green fluorescence |

Future Research Directions and Emerging Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

Currently, specific, optimized synthetic routes for 1-Propyl-1h-imidazol-4-amine are not detailed in published literature. Future research should focus on developing efficient and selective methods for its synthesis. Drawing inspiration from the broader field of imidazole (B134444) synthesis, several strategies could be adapted and optimized. For instance, methods involving the cyclization of 1-aroyl-3-arylthioureas with carbonyl compounds or the hydrolytic degradation of imidazo[1,5-a]-1,3,5-triazine derivatives could be explored. researchgate.netgoogle.comnih.gov Research into one-pot synthesis methodologies, which have proven effective for other substituted imidazoles, could also offer a streamlined and cost-effective approach to producing this compound. google.com The development of such routes would be the foundational step for enabling further, more complex studies of the compound.

Exploration of Advanced Spectroscopic and Imaging Techniques for Real-Time Mechanistic Studies

A thorough characterization of this compound is essential. While basic predicted data exists, detailed experimental spectroscopic information is lacking. uni.lu Future work should involve the use of advanced spectroscopic techniques to build a comprehensive profile of the molecule. Techniques such as 2D NMR spectroscopy and mass spectrometry would be invaluable for elucidating its precise structure and connectivity. justia.com

Furthermore, advanced techniques like time-resolved infrared (TRIR) spectroscopy and 2D-IR spectroscopy could be employed to study the dynamics of any potential chemical reactions involving this compound in real-time. echemi.com These methods provide detailed insights into molecular interactions and structural changes during a reaction, which would be crucial for understanding its reactivity and potential mechanisms of action. echemi.comalfa-chemistry.com

Integration of Machine Learning and Artificial Intelligence in Molecular Design

The field of drug discovery and materials science is increasingly benefiting from the integration of machine learning (ML) and artificial intelligence (AI). Current time information in Bangalore, IN.fluorochem.co.uk For a molecule like this compound, where experimental data is scarce, in silico methodologies can provide valuable initial insights. researchgate.net

Future research could leverage ML algorithms to predict the potential biological activities and physicochemical properties of this compound and its derivatives. google.commdpi.com Quantitative Structure-Activity Relationship (QSAR) models, built using data from related imidazole compounds, could help in designing new analogues with potentially enhanced potency for specific biological targets. sigmaaldrich.comCurrent time information in Bangalore, IN.fluorochem.co.uk These computational approaches can accelerate the discovery process by prioritizing a smaller number of promising candidates for synthesis and experimental testing. researchgate.net

Discovery of New Biological Targets and Interaction Modalities

The imidazole scaffold is a well-known pharmacophore present in numerous biologically active molecules, exhibiting a wide range of activities including anticancer, antimicrobial, and anti-inflammatory properties. cymitquimica.comepo.orgmolport.com A key future research direction for this compound is the systematic screening for its own biological activities.

High-throughput screening assays against a diverse panel of biological targets, such as enzymes (e.g., kinases, proteases) and receptors, could uncover previously unknown therapeutic potentials. molport.com Investigating its ability to interact with DNA or act as a metal ion chelator, common interaction modalities for imidazole derivatives, would also be a fruitful area of study. molport.com Uncovering the specific biological targets and understanding the nature of these interactions at a molecular level will be critical in determining the compound's potential as a lead for drug development.

Computational Refinements for Enhanced Predictive Power in Drug Discovery Pipelines

As more experimental data on this compound and its analogues become available, computational models can be refined for greater predictive accuracy. Molecular dynamics (MD) simulations can be employed to study the conformational dynamics of the molecule and its interactions with potential biological targets in a simulated physiological environment. Current time information in Bangalore, IN.bldpharm.com

These simulations can provide insights into the stability of ligand-receptor complexes and help in understanding the structural basis for biological activity. chemchart.com By integrating experimental data with advanced computational methods, a more robust and predictive drug discovery pipeline can be established for this class of compounds. This iterative cycle of experimental testing and computational refinement will be crucial for efficiently navigating the path from a relatively unknown molecule to a potential therapeutic agent. bldpharm.comresearchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-propyl-1H-imidazol-4-amine, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : The synthesis typically involves multi-step procedures, such as alkylation of imidazole precursors followed by functional group modifications. For example, alkylation of 1H-imidazol-4-amine with 1-bromopropane under reflux in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) can yield the target compound. Reaction parameters like temperature (70–90°C), solvent choice, and stoichiometric ratios are critical for minimizing side products. Monitoring via TLC or HPLC ensures reaction progress .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure, particularly verifying the propyl chain attachment and imidazole ring substitution. Mass spectrometry (MS) provides molecular weight validation. Elemental analysis (CHN) ensures purity. For crystalline derivatives, single-crystal X-ray diffraction (using SHELX or WinGX) resolves stereochemical ambiguities .

Q. What preliminary assays are recommended to evaluate the biological activity of this compound?

- Methodological Answer : Start with in vitro antimicrobial assays (e.g., broth microdilution for MIC determination) and cytotoxicity screening (e.g., MTT assay on cancer cell lines). Dose-response curves and IC₅₀ calculations identify bioactive concentrations. Parallel testing against non-target cells (e.g., HEK293) assesses selectivity .

Advanced Research Questions

Q. How can researchers resolve contradictory data in bioactivity studies of this compound derivatives?

- Methodological Answer : Contradictions often arise from impurities, assay variability, or differential cell line sensitivity. Validate purity via HPLC and repeat assays under standardized conditions. Use orthogonal methods (e.g., SPR for binding affinity vs. cellular activity) to confirm mechanisms. Statistical tools like Bland-Altman plots or meta-analysis reconcile discrepancies .

Q. What computational and crystallographic strategies are effective for studying the structure-activity relationship (SAR) of this compound?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts interactions with biological targets (e.g., enzymes or receptors). Pair this with DFT calculations to analyze electronic properties (e.g., HOMO-LUMO gaps). Experimentally, co-crystallization with target proteins (using SHELXL for refinement) provides atomic-level SAR insights .

Q. How does the stability of this compound vary under different storage and experimental conditions?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. In solution, assess pH-dependent degradation (e.g., 1–13 pH range) and oxidative stress via H₂O₂ exposure. Lyophilization or inert-atmosphere storage (argon) often enhances stability for long-term use .

Q. What strategies mitigate synthetic challenges in introducing diverse substituents to the imidazole ring?

- Methodological Answer : Use protecting groups (e.g., trityl for amine protection) during functionalization. Transition-metal catalysis (e.g., Pd-mediated cross-coupling) enables regioselective modifications. For sterically hindered derivatives, microwave-assisted synthesis reduces reaction times and improves yields .

Q. How can researchers investigate synergistic effects between this compound and other bioactive molecules?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.